Dthib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

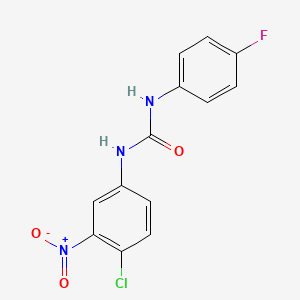

1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3O3/c14-11-6-5-10(7-12(11)18(20)21)17-13(19)16-9-3-1-8(15)2-4-9/h1-7H,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVIOMKFHSRQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DTHIB: A Technical Guide to its Mechanism of Action as a Direct HSF1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTHIB (Direct Targeted Heat Shock Factor 1 Inhibitor) is a novel small molecule that has been identified as a direct and selective inhibitor of Heat Shock Factor 1 (HSF1).[1] HSF1 is a master transcriptional regulator of the cellular stress response, and its activation is exploited by a wide range of cancers to promote proliferation, survival, and metastasis.[2] this compound represents a promising therapeutic agent, particularly in the context of therapy-resistant cancers such as prostate cancer.[3][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct physical engagement with the DNA-binding domain (DBD) of HSF1.[3][5] This interaction initiates a cascade of events that ultimately leads to the suppression of HSF1-driven gene expression. Unlike indirect inhibitors, this compound directly targets HSF1, leading to a more specific and potent effect.[4]

The key steps in this compound's mechanism of action are:

-

Direct Binding to HSF1 DBD: this compound physically binds to the DNA-binding domain of HSF1 with nanomolar affinity.[3][6] This binding has been confirmed through multiple biochemical and biophysical assays.[3]

-

Stimulation of Nuclear HSF1 Degradation: this compound selectively accelerates the degradation of HSF1 within the nucleus.[3][7] This process is dependent on the proteasome and involves the E3 ubiquitin ligase FBXW7.[3] Importantly, this compound does not affect the cytoplasmic levels of HSF1, indicating a specific effect on the active nuclear form of the protein.[6]

-

Inhibition of HSF1 Cancer Gene Signature (HSF1 CaSig): By promoting the degradation of nuclear HSF1, this compound effectively reduces the occupancy of HSF1 at the promoters of its target genes.[3] This leads to a robust inhibition of the HSF1-driven cancer gene signature, which includes a suite of molecular chaperones and other proteins critical for cancer cell survival and proliferation.[3][5]

-

Suppression of Downstream Oncogenic Pathways: The inhibition of HSF1 function by this compound has significant downstream consequences. For instance, in prostate cancer models, this compound treatment leads to the depletion of the Androgen Receptor (AR) and its variants, such as AR-v7, which are key drivers of the disease.[3][7] This effect is mediated by the reliance of these receptors on the HSF1-regulated chaperone machinery.[3]

Quantitative Data

The following tables summarize the key quantitative data that characterize the interaction of this compound with HSF1 and its cellular effects.

Table 1: Binding Affinity and Cellular Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 160 nM | Recombinant HSF1 DBD | [5][6] |

| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [6] |

| 1.6 µM | 22Rv1 (Prostate Cancer) | [6] | |

| 3.0 µM | PC-3 (Prostate Cancer) | [6][8] | |

| EC50 (Clonogenic Assay) | 1.2 µM | C4-2 (Prostate Cancer) | [5] |

| 3.0 µM | PC-3 (Prostate Cancer) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Fluorescence Anisotropy (FA) Assay for HSF1-DTHIB Binding

This assay is used to quantitatively measure the binding of this compound to the HSF1 DNA-binding domain in vitro.

-

Materials: Recombinant full-length oligomeric HSF1, 6-FAM conjugated Heat Shock Element (HSE) oligonucleotide, this compound.

-

Protocol:

-

A solution containing the 6-FAM conjugated HSE oligonucleotide is prepared.

-

Increasing concentrations of full-length oligomeric HSF1 are titrated into the HSE solution in the presence of either this compound or a vehicle control (e.g., DMSO).

-

The fluorescence anisotropy of the 6-FAM label is measured at each HSF1 concentration.

-

The change in millipolarization units is plotted against the HSF1 concentration to generate binding curves. A shift in the binding curve in the presence of this compound indicates an impact on the HSF1-HSE interaction.[3]

-

Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)

This experiment is performed to assess the occupancy of HSF1 on the promoters of its target genes in cells treated with this compound.

-

Materials: C4-2 prostate cancer cells, this compound, formaldehyde, micrococcal nuclease, anti-HSF1 antibody, protein A/G magnetic beads, qPCR reagents.

-

Protocol:

-

C4-2 cells are treated with varying concentrations of this compound or a vehicle control for 48 hours.

-

The cells are cross-linked with formaldehyde to fix protein-DNA interactions.

-

Chromatin is sheared into small fragments using micrococcal nuclease.

-

The sheared chromatin is immunoprecipitated using an antibody specific for HSF1.

-

The immunoprecipitated DNA is purified and subjected to quantitative PCR (qPCR) using primers specific for the promoter regions of known HSF1 target genes.

-

The amount of precipitated promoter DNA is quantified to determine the level of HSF1 occupancy.[3]

-

Immunoblotting for HSF1 Target Protein Expression

This method is used to measure the effect of this compound on the protein levels of HSF1 downstream targets.

-

Materials: C4-2 cells, this compound, lysis buffer, primary antibodies against HSP27, HSP70, HSP90, and p23, secondary antibodies.

-

Protocol:

-

C4-2 cells are treated with a dose range of this compound for 48 hours.

-

The cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against the HSF1 target proteins.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.[3]

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Mechanism of this compound action in the nucleus.

Caption: Experimental workflow for ChIP-qPCR.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. This compound | HSF1 inhibitor | Probechem Biochemicals [probechem.com]

Preclinical Profile of Dthib: A Targeted Inhibitor of Heat Shock Factor 1 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Heat Shock Factor 1 (HSF1) is a critical transcription factor that, in cancer cells, becomes a key enabler of malignancy, driving proliferation, survival, and resistance to therapy.[1][2][3] Its activation is associated with poor prognosis in various cancers, including therapy-resistant prostate cancer.[1][4][5] Dthib (Direct Targeted HSF1 Inhibitor) has emerged as a promising first-in-class, direct inhibitor of HSF1, demonstrating significant preclinical anti-cancer activity.[1][2][6] This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, experimental validation, and quantitative efficacy in cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism that directly targets HSF1. Unlike indirect inhibitors, this compound physically binds to the DNA-binding domain (DBD) of HSF1 with high affinity.[6][7] This interaction does not prevent HSF1 from binding to DNA but rather triggers the selective degradation of nuclear HSF1.[1][4] This degradation is mediated by the ubiquitin-proteasome system and is dependent on the F-box protein FBXW7, a known tumor suppressor.[2] The reduction in nuclear HSF1 levels leads to the suppression of the "HSF1 cancer gene signature" (HSF1 CaSig), a broad transcriptional program that supports cancer cell survival and proliferation.[1][6] This includes the downregulation of key molecular chaperones such as HSP90, HSP70, and HSP27, which are crucial for the stability and function of oncogenic proteins, including the androgen receptor (AR) and its variants.[1][2][3]

The proposed signaling pathway for this compound's action is depicted below:

Caption: this compound binds to nuclear HSF1, leading to its FBXW7-mediated proteasomal degradation.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 160 nM | Recombinant HSF1 DBD | [6][7][8] |

| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [7][8] |

| 1.6 µM | 22Rv1 (Prostate Cancer) | [8] | |

| 3.0 µM | PC-3 (Prostate Cancer) | [7][8] | |

| EC50 (Clonogenic Assay) | 1.2 µM | C4-2 (Prostate Cancer) | [7] |

| 3.0 µM | PC-3 (Prostate Cancer) | [7] |

Table 2: In Vivo Anti-Tumor Efficacy in Prostate Cancer Xenograft Models

| Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |

| C4-2 Xenograft | 5 mg/kg/day (i.p.) | 3 weeks | 40% reduction in median tumor volume; no visible tumor growth | [7] |

| 22Rv1 Xenograft | 5 mg/kg/day (i.p.) | Not specified | Strongly attenuated tumor growth | [1] |

| TRAMP-C2 | 5 mg/kg | Not specified | Induced tumor regression | [8] |

| Neuroendocrine Prostate Cancer (NEPC) Model | Not specified | Not specified | Profound tumor regression | [1][2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the core experimental protocols used to evaluate this compound.

Cellular Thermal Shift Assay (CETSA)

This biophysical assay was used to confirm the direct engagement of this compound with HSF1 in a cellular context.[1]

Protocol:

-

Cell Treatment: C4-2 prostate cancer cells were treated with either this compound or a vehicle control.

-

Heating: The treated cells were heated to a range of temperatures to induce protein denaturation.

-

Lysis and Centrifugation: Cells were lysed, and the aggregated proteins were separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of soluble HSF1 remaining at each temperature was quantified by Western blotting.

-

Analysis: A shift in the melting curve of HSF1 in the presence of this compound indicates direct binding and stabilization of the protein.

Clonogenic Assay

This in vitro assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony.[7]

Protocol:

-

Cell Seeding: A low density of C4-2 or PC-3 prostate cancer cells was seeded in 6-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Incubation: The plates were incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies were fixed and stained with crystal violet.

-

Quantification: The number of colonies containing at least 50 cells was counted to determine the surviving fraction at each this compound concentration.

In Vivo Xenograft Studies

These studies evaluated the anti-tumor efficacy of this compound in mouse models of prostate cancer.[7]

Protocol:

-

Cell Implantation: Nude mice were subcutaneously injected with C4-2 prostate cancer cells.

-

Tumor Growth: Tumors were allowed to establish to a palpable size.

-

Treatment: Mice were treated daily with intraperitoneal injections of this compound (5 mg/kg) or a vehicle control.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed for biomarkers.

The experimental workflow for a typical in vivo xenograft study is illustrated below:

Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for cancers that are dependent on HSF1 signaling, particularly therapy-resistant prostate cancer. Its direct and specific mechanism of action, leading to the degradation of nuclear HSF1, offers a unique and potent way to disrupt the pro-survival machinery of cancer cells. The robust in vitro and in vivo efficacy, coupled with a well-defined mechanism, provides a solid foundation for its further investigation and clinical translation. This technical guide summarizes the core preclinical findings to aid researchers and drug development professionals in understanding and potentially advancing this promising anti-cancer agent.

References

- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Heat Shock Proteins and HSF1 in Cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. NXP800 Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Direct HSF1 Inhibitor Dthib: A Technical Guide to its Mechanism and Impact on Target Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, orchestrating the expression of a suite of genes, including molecular chaperones, that are critical for maintaining protein homeostasis. In numerous cancer types, HSF1 is hijacked to support malignancy, promoting cell proliferation, survival, and therapy resistance. Consequently, HSF1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of a direct HSF1 inhibitor, Dthib (Direct Targeted HSF1 Inhibitor), detailing its mechanism of action, its effect on HSF1 target genes, and the experimental protocols used to characterize its activity.

Mechanism of Action of this compound

This compound is a small molecule that directly engages the DNA-binding domain (DBD) of HSF1.[1][2][3] This interaction does not prevent HSF1 from binding to DNA but rather triggers a cascade of events leading to the selective degradation of nuclear HSF1.[1][4] The degradation is mediated by the ubiquitin-proteasome system and is dependent on the E3 ubiquitin ligase FBXW7.[1][4] By promoting the degradation of active, nuclear HSF1, this compound effectively shuts down the HSF1-driven transcriptional program in cancer cells.

Signaling Pathway of this compound-Mediated HSF1 Inhibition

Caption: this compound directly binds to the HSF1 DNA-binding domain, promoting FBXW7-mediated ubiquitination and subsequent proteasomal degradation of nuclear HSF1, leading to the inhibition of HSF1 target gene transcription.

Effect of this compound on HSF1 Target Gene Expression

This compound treatment leads to a dose-dependent decrease in the expression of canonical HSF1 target genes. This has been demonstrated in various cancer cell lines, most notably in the C4-2 prostate cancer cell line.

Quantitative Data on HSF1 Target Gene Repression

The following tables summarize the quantitative effects of this compound on HSF1 target gene expression and cell viability.

Table 1: Effect of this compound on HSF1 Target Protein Abundance in C4-2 Cells

| Target Protein | This compound Concentration (µM) | Treatment Duration | % Reduction in Protein Abundance (Compared to DMSO) |

| HSP90 | 0.5 - 5 | 48 hours | Dose-dependent decrease[2] |

| HSP70 | 0.5 - 5 | 48 hours | Dose-dependent decrease[2] |

| HSP27 | 0.5 - 5 | 48 hours | Dose-dependent decrease[2] |

| P23 | 0.5 - 5 | 48 hours | Dose-dependent decrease[2] |

Table 2: Effect of this compound on HSF1 Target mRNA Abundance in C4-2 Cells

| Target Gene | This compound Concentration (µM) | Treatment Duration | Fold Change in mRNA Abundance (Compared to DMSO) |

| HSPH1 | 1 | 48 hours | ~0.4 |

| HSPA1A | 1 | 48 hours | ~0.3 |

| HSPB1 | 1 | 48 hours | ~0.2 |

| DNAJB1 | 1 | 48 hours | ~0.3 |

Data are approximated from graphical representations in Dong et al., 2020.

Table 3: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | EC50 (µM) |

| C4-2 | Prostate Cancer | 1.2[2] |

| PC-3 | Prostate Cancer | 3.0[2] |

| 22Rv1 | Prostate Cancer | 1.6[5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on HSF1 and its target genes. These represent standard protocols and may require optimization for specific experimental conditions.

Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)

This protocol is for determining the occupancy of HSF1 on the promoters of its target genes.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-HSF1 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific to the promoter regions of HSF1 target genes. Quantify the enrichment relative to the input and IgG controls.

Experimental Workflow for ChIP-qPCR

Caption: A stepwise workflow for performing a Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to assess protein-DNA interactions.

Western Blotting

This protocol is for analyzing the abundance of HSF1 target proteins.

-

Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the HSF1 target protein (e.g., anti-HSP70) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for quantifying the mRNA levels of HSF1 target genes.

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the HSF1 target genes, and a fluorescent dye like SYBR Green.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.

Conclusion

This compound represents a promising pharmacological tool for the targeted inhibition of HSF1 in cancer. Its direct binding to the HSF1 DBD and subsequent induction of nuclear HSF1 degradation provide a clear mechanism for its potent and selective activity against HSF1-dependent cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other HSF1 inhibitors on HSF1 target genes and cancer cell biology. The continued exploration of direct HSF1 inhibitors like this compound holds significant potential for the development of novel anti-cancer therapies.

References

- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RT-qPCR – Quantitative Reverse Transcription PCR [merckmillipore.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. caymanchem.com [caymanchem.com]

The Role of DTHIB in Cellular Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular stress responses are intricate networks essential for maintaining homeostasis. A key regulator of the response to proteotoxic stress is the Heat Shock Factor 1 (HSF1). In numerous pathological conditions, particularly cancer, the HSF1-mediated stress response is hijacked to promote cell survival, proliferation, and therapeutic resistance. This guide delves into the function and mechanism of DTHIB (Direct Targeted HSF1 Inhibitor), a small molecule inhibitor that directly engages HSF1, offering a promising avenue for therapeutic intervention. This compound selectively triggers the degradation of nuclear HSF1, thereby attenuating the pro-survival signaling cascades it governs. This document provides a comprehensive overview of this compound's mechanism of action, its effects on cellular signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction to this compound and its Target: HSF1

Under normal physiological conditions, Heat Shock Factor 1 (HSF1) exists as an inert monomer in the cytoplasm.[1][2] Upon exposure to cellular stressors such as heat shock, oxidative stress, and proteotoxic agents, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of its target genes.[1][2] This activation leads to the transcription of a suite of cytoprotective genes, most notably those encoding heat shock proteins (HSPs), which function as molecular chaperones to refold denatured proteins and maintain protein homeostasis.[1][2][3]

In a wide range of cancers, HSF1 is constitutively active, driving a transcriptional program that supports malignancy.[1][4] This "HSF1 cancer gene signature" includes not only chaperones but also genes involved in proliferation, survival, and metabolism.[4][5] The elevated nuclear abundance of HSF1 is often correlated with poor prognosis, therapy resistance, and reduced patient survival.[4][6]

This compound is a potent and selective small molecule inhibitor of HSF1.[5][7] It was identified through a screen for compounds that physically interact with the HSF1 DNA-binding domain (DBD).[4] this compound's mechanism of action is unique in that it directly engages HSF1 to promote its degradation, specifically targeting the active nuclear pool of HSF1.[4][5][8] This targeted degradation effectively shuts down the HSF1-driven pro-survival pathways in cancer cells.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on HSF1 through a multi-step process that culminates in the selective degradation of nuclear HSF1.

2.1. Direct Physical Engagement with HSF1:

This compound physically binds to the DNA-binding domain (DBD) of HSF1.[4][5] This direct interaction has been validated through multiple biochemical and biophysical assays, including Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA).[4] The binding affinity of this compound to the HSF1 DBD is characterized by a dissociation constant (Kd) of 160 nM.[5][7][9]

2.2. Stimulation of Nuclear HSF1 Degradation:

Upon binding to the HSF1 DBD, this compound induces a conformational change that facilitates the degradation of HSF1 within the nucleus.[1][4] This degradation is dependent on the ubiquitin-proteasome system.[4] Specifically, this compound promotes the interaction between nuclear HSF1 and the E3 ubiquitin ligase component FBXW7, leading to the polyubiquitination and subsequent proteasomal degradation of HSF1.[4] Importantly, this compound does not affect the levels of cytoplasmic HSF1, highlighting its selectivity for the active, nuclear form of the transcription factor.[4][9][10]

The following diagram illustrates the proposed signaling pathway for this compound-mediated HSF1 degradation.

Cellular Effects of this compound

By inhibiting HSF1, this compound triggers a cascade of downstream effects that collectively suppress the malignant phenotype of cancer cells.

3.1. Inhibition of the Heat Shock Response:

This compound treatment leads to a dose-dependent reduction in the expression of HSF1 target genes, including key molecular chaperones such as HSP27, HSP40, HSP70, and HSP90.[4][5][7] This attenuation of the heat shock response has been observed in various cell types, including mouse embryonic fibroblasts (MEFs) under acute heat shock and cancer cells with constitutive HSF1 activation.[4][5]

3.2. Suppression of Androgen Receptor (AR) Signaling:

In prostate cancer, the stability and activity of the androgen receptor (AR) and its splice variants (e.g., AR-v7) are highly dependent on the HSF1-regulated chaperone machinery.[2][4] By depleting essential chaperones like HSP40 and HSP70, this compound destabilizes both full-length AR and the therapy-resistant AR-v7, leading to a potent suppression of AR signaling and a reduction in the expression of AR target genes like PSA.[2][4][5]

3.3. Anti-proliferative and Pro-senescence Activity:

This compound effectively inhibits the proliferation of various cancer cell lines, particularly those reliant on HSF1 signaling.[4][5] It induces cell cycle arrest, primarily at the G1 phase, and can promote cellular senescence.[7][9]

The logical relationship between this compound treatment and its cellular outcomes is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Binding Affinity and Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 160 nM | HSF1 DNA-binding domain | [5][7][9] |

| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [4][9] |

| 3.0 µM | PC-3 (Prostate Cancer) | [4][9] | |

| 1.6 µM | 22Rv1 (Prostate Cancer) | [4][9] | |

| Tumor Growth Inhibition | 40% reduction in median tumor volume | C4-2 xenograft model (5 mg/kg) | [7] |

| Induces tumor regression | TRAMP-C2 murine prostate cancer model (5 mg/kg) | [9] |

Table 2: Effect of this compound on HSF1 Target Gene and Protein Expression

| Target | Effect | Cell Line | Concentration | Time | Reference |

| HSP27, HSP70, HSP90, P23 Protein | Dose-dependent reduction | C4-2 | 0.5-5 µM | 48 hours | [4][7] |

| HSP70, HSP25 Protein | Dose-dependent attenuation of heat shock induction | Mouse Embryonic Fibroblasts | 0.5-10 µM | - | [4][7] |

| HSF1 Target Gene Transcripts | Dose-dependent reduction | C4-2 | 0.5-5 µM | 48 hours | [4] |

| AR and AR-v7 Protein | Dose-dependent reduction | 22Rv1 | - | 48 hours | [4] |

| PSA Expression | Reduction | 22Rv1 | - | 48 hours | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

5.1. Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct engagement of this compound with HSF1 in a cellular context.

-

Cell Lysate Preparation: C4-2 cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors. The lysate is cleared by centrifugation.

-

This compound Treatment: The cell lysate is divided into aliquots and treated with either this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).

-

Heat Treatment: The treated lysates are heated to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) followed by cooling.

-

Protein Analysis: The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation. The amount of soluble HSF1 at each temperature is quantified by Western blotting.

-

Data Analysis: The melting curve of HSF1 is plotted. A shift in the aggregation temperature (Tagg) in the this compound-treated sample compared to the control indicates direct binding.

5.2. AlamarBlue Cell Viability Assay

This assay is used to determine the effect of this compound on cell viability and to calculate the EC50 value.

-

Cell Seeding: Cancer cells (e.g., C4-2, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 96 hours).

-

AlamarBlue Incubation: AlamarBlue reagent is added to each well and the plates are incubated for a few hours at 37°C.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of viable cells is calculated relative to the vehicle control, and the EC50 value is determined by non-linear regression analysis.

5.3. Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

-

This compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Colony Formation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the respective treatments may be refreshed periodically.

-

Colony Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.

-

Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition.

The general workflow for these key experiments is outlined below.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of directly engaging and promoting the degradation of nuclear HSF1 provides a powerful tool to dismantle the pro-survival stress response pathways that are critical for many malignancies. The potent anti-tumor activity of this compound in preclinical models, particularly in therapy-resistant prostate cancer, underscores its therapeutic potential.

Future research should focus on elucidating the precise structural basis of the this compound-HSF1 interaction to guide the development of next-generation inhibitors with improved potency and pharmacokinetic properties. Furthermore, exploring the efficacy of this compound in a broader range of HSF1-dependent cancers and in combination with other anti-cancer agents will be crucial for its clinical translation. As a well-characterized direct inhibitor, this compound also serves as an invaluable research tool for further dissecting the complex roles of HSF1 in both normal physiology and disease.

References

- 1. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]

- 4. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]

- 9. caymanchem.com [caymanchem.com]

- 10. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-23 | BioWorld [bioworld.com]

The Impact of Dthib on Protein Folding and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1), on cellular protein folding and stability. This compound's mechanism of action, which involves the targeted degradation of nuclear HSF1, leads to a significant downregulation of essential molecular chaperones. This guide details the downstream consequences of chaperone depletion on the cellular proteome, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

This compound's Mechanism of Action: An Indirect Influence on Proteostasis

This compound is a small molecule that directly engages the DNA-binding domain of HSF1 with a high affinity.[1][2] This interaction triggers the selective degradation of HSF1 within the nucleus in a process dependent on the proteasome and the E3 ubiquitin ligase FBXW7.[2][3] As HSF1 is the master transcriptional regulator of the heat shock response, its depletion leads to a significant reduction in the expression of its target genes.[4][5] Prominent among these are the genes encoding for a suite of molecular chaperones, including Heat Shock Protein 90 (HSP90), Heat Shock Protein 70 (HSP70), and Heat Shock Protein 27 (HSP27).[1][6]

The impact of this compound on protein folding and stability is, therefore, an indirect consequence of the diminished cellular pool of these critical chaperones. By inhibiting the HSF1 pathway, this compound disrupts the cellular machinery responsible for maintaining protein homeostasis (proteostasis), leading to the destabilization and potential aggregation of a wide range of "client" proteins that are dependent on these chaperones for their proper folding, conformational maintenance, and stability.

dot

Caption: this compound's mechanism of action leading to protein destabilization.

Quantitative Data on this compound's Impact

The following tables summarize the quantitative effects of this compound on HSF1 and its downstream targets, as well as the consequential impact on the stability of chaperone client proteins.

Table 1: this compound's Direct Interaction with HSF1 and Cellular Efficacy

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Kd) | 160 nM | In vitro (HSF1 DNA-binding domain) | [1] |

| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [7] |

| 3.0 µM | PC-3 (Prostate Cancer) | [1] | |

| 1.6 µM | 22Rv1 (Prostate Cancer) | [7] |

Table 2: Effect of this compound on Heat Shock Protein Expression

| Chaperone | Effect | Concentration | Cell Line | Reference |

| HSP27 | Decreased protein levels | 0.5-5 µM (48h) | C4-2 | [1] |

| Inhibited heat-induced increase | 10 µM | MEFs | [7] | |

| HSP70 | Decreased protein levels | 0.5-5 µM (48h) | C4-2 | [1] |

| Inhibited heat-induced increase | 10 µM | MEFs | [7] | |

| HSP90 | Decreased protein levels | 0.5-5 µM (48h) | C4-2 | [1] |

| P23 | Decreased protein levels | 0.5-5 µM (48h) | C4-2 | [1] |

Table 3: Impact of HSP90 Inhibition on Client Protein Thermal Stability (Thermal Proteome Profiling Data)

This table presents a selection of proteins identified as being thermally destabilized upon treatment with HSP90 inhibitors, a state that this compound induces. The data is derived from a thermal proteome profiling study. A negative change in melting temperature (ΔTm) indicates destabilization.

| Client Protein | Protein Function | ΔTm (°C) with HSP90 Inhibitor |

| CDK1 | Cell cycle control | -1.5 |

| SRC | Tyrosine kinase, signaling | -1.2 |

| AKT1 | Serine/threonine kinase, survival | -1.0 |

| RAF1 | Serine/threonine kinase, signaling | -1.8 |

| HIF1A | Transcription factor, hypoxia | -2.1 |

| Androgen Receptor (AR) | Nuclear receptor, transcription | -1.6 |

| Glucocorticoid Receptor (GR) | Nuclear receptor, transcription | -2.0 |

Note: The specific ΔTm values are illustrative and based on representative data from thermal proteome profiling experiments with direct HSP90 inhibitors. The magnitude of destabilization can vary depending on the specific inhibitor and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on protein folding and stability.

Immunoblotting for Chaperone and Client Protein Levels

This protocol is for the detection and quantification of changes in protein expression levels in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSP90, anti-HSP70, anti-HSP27, anti-Androgen Receptor, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., Actin).

dot```dot graph Immunoblotting_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_treatment [label="Cell Treatment with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; cell_lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; protein_quantification [label="Protein Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer to Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cell_treatment; cell_treatment -> cell_lysis; cell_lysis -> protein_quantification; protein_quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; }

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

In Vitro Protein Aggregation Assay

This assay measures the propensity of a purified client protein to aggregate in the presence or absence of chaperones, which can be modulated by this compound treatment of the cells from which the chaperones are isolated.

Materials:

-

Purified client protein

-

Assay buffer (e.g., PBS or Tris-HCl)

-

Plate reader with temperature control and capability to measure light scattering or fluorescence

-

(Optional) Thioflavin T (ThT) for amyloid-like aggregates

Procedure:

-

Protein Preparation: Prepare solutions of the purified client protein in the assay buffer.

-

Initiation of Aggregation: Induce aggregation by a stressor, such as elevated temperature (e.g., 37-60°C) or chemical denaturants.

-

Monitoring Aggregation: Monitor the increase in light scattering at a specific wavelength (e.g., 340 nm) or the increase in ThT fluorescence over time in a plate reader.

-

Data Analysis: Plot the signal (light scattering or fluorescence) against time to obtain an aggregation curve. Compare the lag time and the rate of aggregation under different conditions.

Conclusion

This compound presents a powerful tool for investigating the cellular consequences of inhibiting the HSF1-mediated heat shock response. Its primary impact on protein folding and stability is a result of the depletion of a broad range of molecular chaperones. This leads to the destabilization of a multitude of client proteins, a phenomenon with significant implications for cellular function and viability, particularly in cancer cells that are often highly dependent on a robust chaperone machinery. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the intricate relationship between HSF1, chaperone biology, and protein quality control in health and disease.

References

- 1. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid assay of HSF1 and HSF2 gene expression by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

The Discovery and Development of DTHIB: A Direct Inhibitor of Heat Shock Factor 1 for Therapy-Resistant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock factor 1 (HSF1) is a critical transcription factor that, under normal physiological conditions, orchestrates the cellular stress response, promoting cell survival. However, a growing body of evidence has implicated the dysregulation of HSF1 in the pathology of various human cancers. In many malignancies, including therapy-resistant prostate cancer, HSF1 is hijacked to drive proliferation, survival, and metastasis. This has rendered HSF1 an attractive therapeutic target. This whitepaper details the discovery and development of DTHIB (Direct Targeted HSF1 Inhibitor), a novel small molecule that directly engages and inhibits HSF1. We provide a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for the foundational assays used in its characterization. This document is intended to serve as a technical guide for researchers and drug development professionals interested in the HSF1 signaling pathway and the therapeutic potential of its direct inhibition.

Introduction

Cancer cells are adept at exploiting cellular stress response pathways to thrive in the harsh tumor microenvironment. A key regulator of this adaptive response is Heat Shock Factor 1 (HSF1).[1][2] In numerous cancers, HSF1 is constitutively active, leading to the overexpression of a suite of genes, including molecular chaperones, that support malignant transformation and resistance to therapy.[1][3] This has made HSF1 a compelling, yet challenging, therapeutic target. While indirect inhibitors of the HSF1 pathway have been explored, the development of a direct, selective small-molecule inhibitor of HSF1 has been a significant hurdle in the field.[2]

This guide focuses on this compound, a first-in-class direct inhibitor of HSF1.[1][2] this compound was identified through a screen for small molecules that physically interact with the DNA-binding domain (DBD) of HSF1.[1] Subsequent studies have demonstrated that this compound selectively promotes the degradation of nuclear HSF1, leading to the suppression of the HSF1-driven cancer gene signature and potent anti-proliferative effects in cancer cells.[1][4] This document will provide a detailed account of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on its effects in therapy-resistant prostate cancer models.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a novel mechanism that involves the direct binding to HSF1 and subsequent promotion of its degradation.

Direct Engagement of HSF1

This compound was identified as a small molecule that directly binds to the DNA-binding domain (DBD) of HSF1.[1] This physical interaction is a key aspect of its mechanism and distinguishes it from other indirect HSF1 pathway inhibitors.

Induction of Nuclear HSF1 Degradation

Upon binding to HSF1, this compound selectively stimulates the degradation of HSF1 in the nucleus.[1][4] This process is dependent on the ubiquitin-proteasome system and involves the F-box protein FBXW7, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[5][6][7][8] By promoting the ubiquitination of nuclear HSF1, this compound marks it for degradation by the proteasome, thereby reducing the levels of active HSF1 that can drive the expression of its target genes.

Downstream Effects

The this compound-induced degradation of nuclear HSF1 leads to a cascade of downstream effects:

-

Inhibition of the HSF1 Cancer Gene Signature (HSF1 CaSig): By reducing HSF1 levels, this compound effectively shuts down the transcriptional program driven by HSF1 in cancer cells. This includes the downregulation of key heat shock proteins (HSPs) such as HSP27, HSP70, and HSP90, which are crucial for the survival and proliferation of cancer cells.[1]

-

Suppression of Androgen Receptor (AR) Signaling: In prostate cancer, HSF1 plays a critical role in maintaining the stability and function of the androgen receptor (AR), a key driver of prostate cancer progression.[3] this compound-mediated HSF1 degradation leads to the destabilization of AR and the suppression of AR-dependent signaling pathways.[1][4]

-

Inhibition of Cancer Cell Proliferation and Viability: The net effect of this compound's mechanism of action is a potent inhibition of cancer cell proliferation and a reduction in cell viability across a range of prostate cancer cell lines, including those resistant to standard therapies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 160 nM | HSF1 DNA-binding domain | [4] |

| EC50 (Cell Viability) | 1.2 µM | C4-2 (prostate cancer) | [9] |

| 3.0 µM | PC-3 (prostate cancer) | [9] | |

| Tumor Growth Inhibition | 40% reduction in median tumor volume | C4-2 xenograft model (5 mg/kg) | [1] |

Table 1: In Vitro and In Vivo Efficacy of this compound.

| Gene | Effect of this compound Treatment | Cell Line | Reference |

| HSP27 | Downregulation | C4-2 | [1] |

| HSP70 | Downregulation | C4-2 | [1] |

| HSP90 | Downregulation | C4-2 | [1] |

| AR | Downregulation | C4-2 | [1] |

| KLK3 (PSA) | Downregulation | C4-2 | [4] |

Table 2: Effect of this compound on HSF1 Target Gene Expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Anisotropy (FA) Assay for this compound-HSF1 Binding

This protocol describes the method used to determine the binding affinity of this compound to the HSF1 DNA-binding domain.

References

- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heat Shock Factor 1 Inhibition: A Novel Anti-Cancer Strategy with Promise for Precision Oncology | MDPI [mdpi.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. FBXW7 modulates cellular stress response and metastatic potential via HSF1 post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the ubiquitination of HSF1 by FBXW7 protects the intestine against ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FBXW7 modulates cellular stress response and metastatic potential through HSF1 post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Dthib: A Promising HSF1 Inhibitor for Prostate Cancer Research

Application Notes and Protocols for Researchers

Dthib, a direct and selective inhibitor of Heat Shock Factor 1 (HSF1), has emerged as a significant tool in the study of prostate cancer, particularly in therapy-resistant models. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in prostate cancer cell lines, and a summary of key quantitative data to guide researchers in their experimental design.

Mechanism of Action

This compound functions by directly binding to the DNA-binding domain of HSF1 with high affinity.[1][2][3] This interaction leads to the selective degradation of nuclear HSF1 via a proteasome-dependent pathway, which in turn inhibits the transcription of HSF1 target genes, including essential heat shock proteins (HSPs) like HSP27, HSP70, and HSP90.[1][2][4][5][6] In prostate cancer, HSF1 is a critical factor that supports cancer cell proliferation, survival, and therapy resistance.[4][7] By inhibiting HSF1, this compound effectively suppresses the HSF1 cancer gene signature, leading to reduced cell viability and tumor progression.[4][5][6]

A key aspect of this compound's action in prostate cancer is its impact on the androgen receptor (AR) signaling pathway. The AR, a primary driver of prostate cancer, relies on the HSF1-activated multi-chaperone complex for its stability and function.[4] this compound's inhibition of HSF1 and subsequent depletion of HSPs leads to the destabilization and reduced activity of the AR and its splice variants, such as AR-v7, which is often implicated in resistance to anti-androgen therapies.[4][5] Notably, this compound has demonstrated efficacy in both AR-positive and AR-negative prostate cancer cell lines, highlighting its potential to overcome common resistance mechanisms.[4]

Signaling Pathway of this compound in Prostate Cancer

Caption: this compound's mechanism of action in prostate cancer cells.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various prostate cancer cell lines. This data can be used as a reference for selecting appropriate concentrations for in vitro experiments.

| Cell Line | AR Status | EC50 (µM) | Notes | Reference |

| C4-2 | Positive | 1.2 | Castration-resistant | [1] |

| 22Rv1 | Positive | 1.6 | Expresses AR and AR-v7 | [1] |

| PC-3 | Negative | 3.0 | Androgen-independent | [1][3] |

| LNCaP | Positive | Not specified | Androgen-sensitive | [4] |

| VCaP | Positive | Not specified | Androgen-sensitive, overexpresses AR | [4] |

| TRAMP-C2 | Not applicable | Not specified | Murine prostate cancer | [1] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on prostate cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., C4-2, 22Rv1, PC-3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the cells with this compound for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels (e.g., HSF1, HSPs, AR) following this compound treatment.

Materials:

-

Prostate cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-HSF1, anti-HSP27, anti-HSP70, anti-AR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).[2][4]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to normalize protein levels.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Prostate cancer cell lines

-

6-well plates

-

Complete growth medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Remove the this compound-containing medium and replace it with fresh complete growth medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and let them air dry.

-

Count the number of colonies (typically defined as containing >50 cells) and analyze the dose-dependent reduction in colony formation.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on prostate cancer cell lines.

Caption: A standard workflow for in vitro studies using this compound.

In Vivo Studies

For researchers planning to transition to in vivo models, this compound has been shown to be effective in attenuating tumor growth in mouse xenograft models of therapy-resistant prostate cancer. A typical dosage used in these studies is 5 mg/kg administered daily via intraperitoneal injection.[1][4] It is crucial to conduct preliminary toxicity studies to determine the optimal and safe dosage for the specific animal model being used.

These application notes and protocols provide a solid foundation for researchers to effectively utilize this compound as a tool to investigate HSF1 signaling in prostate cancer and to explore its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | HSF1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Dthib Treatment Protocol for In Vivo Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration and evaluation of Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1), in various mouse models of prostate cancer. Detailed protocols for cell line selection, tumor implantation, drug formulation and administration, and endpoint analyses are presented to ensure reproducibility and accuracy in preclinical studies.

Introduction

Heat Shock Factor 1 (HSF1) is a critical transcription factor that, under normal physiological conditions, orchestrates the heat shock response to protect cells from stress. In a variety of cancers, HSF1 is hijacked to drive tumor cell proliferation, survival, and metastasis, making it a compelling target for therapeutic intervention. This compound (Direct Targeted HSF1 Inhibitor) is a small molecule that directly binds to the DNA-binding domain of HSF1, leading to its degradation and the subsequent downregulation of the HSF1-driven cancer gene signature.[1][2] Preclinical studies in mouse models have demonstrated the potent anti-tumor efficacy of this compound, particularly in therapy-resistant prostate cancer.[1][3] This document outlines the established protocols for utilizing this compound in in vivo mouse studies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly engaging HSF1. This interaction stimulates the degradation of nuclear HSF1 through a proteasome- and FBXW7-dependent mechanism.[4] The depletion of nuclear HSF1 leads to the reduced expression of its target genes, including essential molecular chaperones like HSP90, HSP70, and HSP27.[1][2] In the context of prostate cancer, the stability and function of the Androgen Receptor (AR) and its splice variants (e.g., AR-v7) are highly dependent on these chaperones.[1] By disrupting this chaperone machinery, this compound effectively suppresses AR/AR-v7 signaling pathways, leading to cell cycle arrest and tumor growth inhibition.[1][4]

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in various mouse models of prostate cancer.

Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

| Mouse Model | Cell Line | Treatment Group | Dose (mg/kg/day, IP) | Treatment Duration | Outcome | Reference |

| Xenograft | C4-2 | Vehicle | - | 3 weeks | Progressive tumor growth | [2] |

| This compound | 5 | 3 weeks | No visible tumor growth, 40% reduction in median tumor volume | [2] | ||

| Xenograft | 22Rv1 | Vehicle | - | Endpoint | Progressive tumor growth | [1] |

| Enzalutamide | 15 | Endpoint | No response | [1] | ||

| This compound | 5 | Endpoint | Strongly attenuated tumor growth, significantly smaller tumors (P < 0.01) | [1] | ||

| Syngeneic | TRAMP-C2 | Vehicle | - | Endpoint | Progressive tumor growth | [1] |

| This compound (early treatment) | 5 | Endpoint | Significant tumor regression | [1] | ||

| This compound (late treatment) | 1 | Endpoint | Significant tumor regression (P < 0.001) | [1] | ||

| This compound (late treatment) | 5 | Endpoint | Robust tumor regression | [1][5] |

Table 2: Effect of this compound on Serum Prostate-Specific Antigen (PSA) Levels

| Mouse Model | Cell Line | Treatment Group | Dose (mg/kg/day, IP) | Outcome | Reference |

| Xenograft | 22Rv1 | Vehicle | - | High serum PSA | [1] |

| Enzalutamide | 15 | High serum PSA | [1] | ||

| This compound | 5 | Significantly lower serum PSA (P < 0.05) | [1] |

Table 3: this compound Toxicity Profile in Mice

| Parameter | Observation | Dose (mg/kg/day) | Reference |

| Body Weight | No overt weight loss | Up to 25 | [1][4] |

| Behavior | No behavioral abnormalities | Up to 25 | [1] |

| Histopathology | No organ damage observed | Up to 25 | [1] |

Experimental Protocols

In Vivo Experimental Workflow

Materials and Reagents

-

Cell Lines:

-

C4-2 (human prostate cancer)

-

22Rv1 (human prostate cancer, expresses AR and AR-v7)[6]

-

TRAMP-C2 (murine prostate cancer)

-

-

Animals:

-

This compound:

-

Other Reagents:

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[11]

-

Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.

-

To prepare the final working solution (e.g., 2.08 mg/mL), add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.[11]

-

Mix thoroughly until a clear solution is obtained.

-

The vehicle control should consist of the same formulation without this compound (10% DMSO, 20% SBE-β-CD in saline).

Protocol 2: Xenograft and Syngeneic Mouse Models

2.1. Cell Preparation and Implantation:

-

Culture the selected prostate cancer cell line (C4-2, 22Rv1, or TRAMP-C2) under standard conditions.[6]

-

Harvest cells when they are in the logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.

-

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the anesthetized mouse.[16]

2.2. Tumor Growth Monitoring and Treatment Initiation:

-

Allow tumors to establish and grow. Begin monitoring tumor size 6-7 days post-implantation.[4][14]

-

Measure tumor dimensions (length and width) twice weekly using digital calipers.[4]

-

Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 * (Length × Width^2).[4]

-

When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][14]

2.3. This compound Administration:

-

Administer this compound or vehicle control daily via intraperitoneal (IP) injection.[1][2]

-

Properly restrain the mouse, tilting it slightly head-down to displace the abdominal organs.

-

Insert a 25-27 gauge needle into the lower right abdominal quadrant at a 30-40 degree angle.[1][5]

-

Aspirate briefly to ensure the needle has not entered the bladder or intestines before injecting the solution.[5]

-

The injection volume should not exceed 10 mL/kg.[1]

Protocol 3: Endpoint Analysis

3.1. In-life Monitoring:

-

Continue to measure tumor volume and body weight twice weekly throughout the study.

-

Monitor the animals for any signs of toxicity or distress.

3.2. Sample Collection:

-

At the end of the study, euthanize the mice according to approved institutional protocols.

-

Collect blood via cardiac puncture for serum preparation.

-

Excise the tumors and measure their final weight.

-

Collect major organs for histopathological analysis if required.

3.3. Serum PSA Measurement:

-

Allow the collected blood to clot and then centrifuge to separate the serum.

-

Measure the concentration of human PSA in the mouse serum using a commercially available ELISA kit, following the manufacturer's instructions.[12][13]

Conclusion

The protocols outlined in these application notes provide a standardized framework for investigating the in vivo efficacy of this compound in mouse models of prostate cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued preclinical and clinical development of this compound as a promising therapeutic agent for therapy-resistant prostate cancer and potentially other malignancies.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 3. Intraperitoneal Injection in an Adult Mouse [protocols.io]

- 4. youtube.com [youtube.com]

- 5. ltk.uzh.ch [ltk.uzh.ch]

- 6. Cell Culture Academy [procellsystem.com]

- 7. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 8. C4-2 xenograft model [bio-protocol.org]

- 9. Adoptive Transfer of Myeloid-Derived Suppressor Cells and T Cells in a Prostate Cancer Model [bio-protocol.org]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Mouse PSA ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 14. C4-2 xenograft model [bio-protocol.org]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Optimal Concentration of D-threo-PDMP (Dthib) for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), often abbreviated as Dthib, is a potent and widely used inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide to form glucosylceramide.[3][4] By inhibiting this initial step, this compound effectively depletes the cellular levels of a wide range of downstream GSLs, such as lactosylceramide and gangliosides.[5][6] This property makes this compound an invaluable tool for investigating the multifaceted roles of GSLs in various cellular processes, including cell proliferation, adhesion, and signaling.[7][8] Furthermore, this compound has been shown to influence cellular cholesterol homeostasis.[9] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for your cell culture experiments, along with detailed protocols for its use.

Mechanism of Action

This compound functions as a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[3] This inhibition leads to a reduction in the synthesis of glucosylceramide and, consequently, a decrease in the cellular content of downstream glycosphingolipids.[5][6] The effects of this compound are stereospecific, with the D-threo isomer being the active inhibitor of GCS, while the L-threo isomer does not inhibit the enzyme and can even have opposing effects.[5][8]

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the cell type, the duration of the experiment, and the specific biological question being addressed. The following tables summarize effective concentrations of this compound reported in the literature for various cell lines and experimental contexts.

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Concentration Range | Incubation Time | Observed Effect |

| Cortical Neurons | 5 - 40 µM | 8 days | Reduction in synchronous Ca2+ oscillations |

| Glomerular Mesangial Cells (GMC) | 20 µM | 24 hours | Stimulation of proliferation and reduction of GM3 levels.[1][2] |

| Rat Explants | 5 - 20 µM | 2 days | Dose-dependent inhibition of neurite growth.[1][2] |

| B16 Melanoma Cells | 10 - 15 µM | 20 hours | Inhibition of cell adhesion by blocking glycolipid synthesis.[1][2] |

| B16 Melanoma Cells | 25 µM | Not Specified | Inhibition of glucosylceramide and lactosylceramide synthesis.[10] |

| Mouse Embryonic Fibroblasts (MEFs) | 0.5 - 10 µM | Not Specified | Attenuation of heat shock induction of HSP70 and HSP25.[11][12] |

| C4-2 Prostate Cancer Cells | 0.5 - 5 µM | 48 hours | Reduction in the protein abundance of molecular chaperones.[11][12] |

| C4-2 Prostate Cancer Cells | 5 µM | 48 hours | Induction of cell cycle arrest.[11] |

| BT-549 Breast Cancer Cells | 5 µM | 48 hours | Pre-treatment inhibited HSPA1 expression after heat shock.[13] |

| HeLa Cells | 20 µM | up to 22 hours | Lysosomal lipid accumulation and mTOR inactivation.[14] |

| Human Kidney Proximal Tubular Cells | Concentration-dependent | Not Specified | Reduction in the metabolic labeling and cellular levels of various glycosphingolipids.[5][15] |

Table 2: IC50 and Ki Values of this compound

| Parameter | Value | Enzyme | Notes |

| IC50 | 5 µM | Glucosylceramide synthase | The concentration at which 50% of the enzyme's activity is inhibited.[3][10] |

| Ki | 0.7 µM | Glucosylceramide synthase | The inhibition constant, indicating the potency of the inhibitor.[3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

D-threo-PDMP (hydrochloride salt is soluble in water, while the free base may require an organic solvent)

-

Sterile deionized water or Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

-

To prepare a stock solution, dissolve D-threo-PDMP in sterile deionized water to a concentration of 4 mM.[3] Alternatively, for less soluble forms, use DMSO.

-

Gently warm the solution at 40°C and use a sonication bath to aid dissolution.[3]

-

Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at 4°C for up to one month or at -20°C for longer-term storage.[3][10]

Protocol 2: General Cell Treatment with this compound

Materials:

-

Cultured cells in appropriate cell culture vessels

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

Procedure:

-

Seed cells at the desired density in culture vessels and allow them to adhere and grow for 24 hours.

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium.

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period (ranging from hours to several days, as indicated in Table 1).

-

Following incubation, proceed with downstream analyses to assess the effects of this compound on your cellular model.

Protocol 3: Analysis of Glycosphingolipid Depletion

Materials:

-

Treated and untreated control cells

-